molecular formula C7H9BrN2O B570207 2-(5-Bromopyrimidin-2-yl)propan-2-ol CAS No. 1193244-89-1

2-(5-Bromopyrimidin-2-yl)propan-2-ol

Número de catálogo: B570207
Número CAS: 1193244-89-1
Peso molecular: 217.066
Clave InChI: MLMQILHYEBYWHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(5-Bromopyrimidin-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.063 g/mol It is characterized by the presence of a bromine atom attached to a pyrimidine ring, which is further connected to a propanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-bromopyrimidine with isopropanol under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(5-Bromopyrimidin-2-yl)propan-2-ol may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Bromopyrimidin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mecanismo De Acción

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor . The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-(5-Bromopyrimidin-2-yl)propan-2-ol is unique due to the presence of both a bromine atom and a propanol group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Actividad Biológica

2-(5-Bromopyrimidin-2-yl)propan-2-ol, also known by its CAS number 1193244-89-1, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H9BrN2O, with a molecular weight of 217.07 g/mol. The compound features a brominated pyrimidine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC7H9BrN2O
Molecular Weight217.07 g/mol
IUPAC NameThis compound
CAS Number1193244-89-1

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity by inhibiting human farnesyltransferase (hFTase), an enzyme involved in the post-translational modification of proteins that regulate cell growth and proliferation. For instance, derivatives of pyrimidines have shown IC50 values in the nanomolar range against hFTase, suggesting that structural modifications can enhance potency .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Research has focused on the development of dual inhibitors targeting plasmodial kinases, with some pyrimidine derivatives demonstrating significant inhibitory effects on parasite growth .

Toxicity and Safety Profile

According to safety data sheets and toxicological evaluations, this compound is not classified as harmful by ingestion or skin contact. Long-term exposure does not appear to produce chronic adverse effects, although standard safety measures should be observed in occupational settings .

Toxicity Data Overview

EndpointTest MethodSpeciesValue
Acute ToxicityNot AvailableNot AvailableNot Available
Skin IrritationNot ClassifiedNot AvailableNot Available
Eye IrritationTransient DiscomfortNot AvailableNot Available
Endocrine DisruptionNo Evidence FoundN/AN/A

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Pyrimidine Derivatives as Antimalarials : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting PfGSK3 and PfPK6, demonstrating their potential role in malaria treatment.
  • Safety Evaluations : A comprehensive review of pharmacovigilance data indicated no significant adverse events associated with the use of similar compounds in therapeutic contexts, reinforcing their safety profile .

Propiedades

IUPAC Name

2-(5-bromopyrimidin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMQILHYEBYWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(5-bromopyrimidin-2-yl)ethanone (100 mg, 0.5 mmol) in THF (10 mL) at −78° C. was added methylmagnesium bromide (1.4M solution, 3.6 mL, 5 mmol). The reaction mixture was stirred for an additional 20 minutes until LC/MS analysis indicated that the reaction was complete. Quenching with saturated NH4Cl, extraction with EtOAc and drying over MgSO4, afforded the crude residue which was taken forward as is in the next step.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-(5-bromopyrimidin-2-yl)ethanone (99 mg, 0.50 mmol) in THF (10 mL) was added MeMgBr (1.65 mL, 4.95 mmol) at −78° C. under nitrogen. The formed solution was stirred at −78° C. for 20 min, quenched with satd aq NH4Cl, and extracted with EtOAc. The combined organic layer was dried over anhydrous Na2SO4 and concentrated to give an oil, which was purified by prep TLC (3:1 PE/EtOAc) to give 2-(5-bromopyrimidin-2-yl)propan-2-ol (50 mg, yield: 46.77%).
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To an ice-cold solution of methyl 5-bromopyrimidine-2-carboxylate (10 g, 46.1 mmol) in Et2O (200 mL) was added drop wise methyl magnesium bromide (3.0 M in Et2O, 61.4 mL, 184 mmol) over 30 min. The reaction mixture was slowly warmed up to RT and continued to stir for 2 h. The mixture was quenched with saturated NH4Cl solution at 0° C. and the organic layer separated from the biphasic solution. The aqueous layer was re-extracted with EtOAc (2×250 mL). The combined organic layers were washed with brine solution, dried over Na2SO4, filtered and evaporated in vacuo. The crude residue was purified over silica eluting with 20% EtOAc:hexane to obtain i (6.0 g, 62%). 1HNMR (DMSO-d6, 400 MHz): δ 8.97 (s, 2H), 5.15 (s, 1H) and 1.47 (s, 6H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
61.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.